

An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thalmine*

Cat. No.: *B1201548*

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Disclaimer: The initial query for "**Thalmine**" yielded no results for a compound with that specific name in chemical and biological literature. It is highly probable that this is a misspelling of Thiamine (Vitamin B1), a well-documented and essential nutrient. This guide will, therefore, focus on the chemical structure, properties, and biological roles of Thiamine.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Thiamine's chemistry, physical properties, and its critical functions in biological systems.

Chemical Structure and Identification

Thiamine is a water-soluble vitamin of the B complex. Its chemical structure consists of a pyrimidine and a thiazole ring linked by a methylene bridge.^{[1][2]} The thiazole ring contains a quaternary nitrogen and a phosphorylatable hydroxyethyl side chain.^[3]

IUPAC Name: 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol^[1]

Molecular Formula: $C_{12}H_{17}N_4OS^+$ ^[1]

CAS Number: 59-43-8 (for Thiamine)^[1]

Physicochemical Properties

Thiamine is a colorless, crystalline solid with a slight characteristic odor.[4] It is stable in acidic solutions but unstable in alkaline conditions and is susceptible to degradation by heat.[5][6] For stability in supplements and medications, it is often used in its salt forms, such as thiamine hydrochloride and thiamine mononitrate.[3]

The following table summarizes the key physicochemical properties of Thiamine and its common salt forms.

Property	Value	Source(s)
Molecular Weight	265.36 g/mol (Thiamine cation)	[1]
300.81 g/mol (Thiamine chloride)	[7]	
337.27 g/mol (Thiamine hydrochloride)	[8]	
Melting Point	Decomposes at ~248-250 °C	[7][8][9]
Solubility	Water: Very soluble (1 g/mL)	[8][10]
Methanol: Very soluble	[10]	
Ethanol (95%): 1 g/100 mL	[7][10]	
Glycerol: 1 g/18 mL	[7][10]	
Propylene Glycol: Soluble	[7][10]	
Ether, Benzene, Chloroform, Hexane: Practically insoluble	[7][10]	
pKa	~4.8 (pyrimidine N1 nitrogen), ~9.2-9.3 (thiazole nitrogen), 11.6 (thiol form after ring opening)	[2]
Vapor Pressure	1.8×10^{-10} mm Hg at 25 °C	[4]

Spectral Data

Spectroscopic methods are crucial for the identification and quantification of Thiamine.

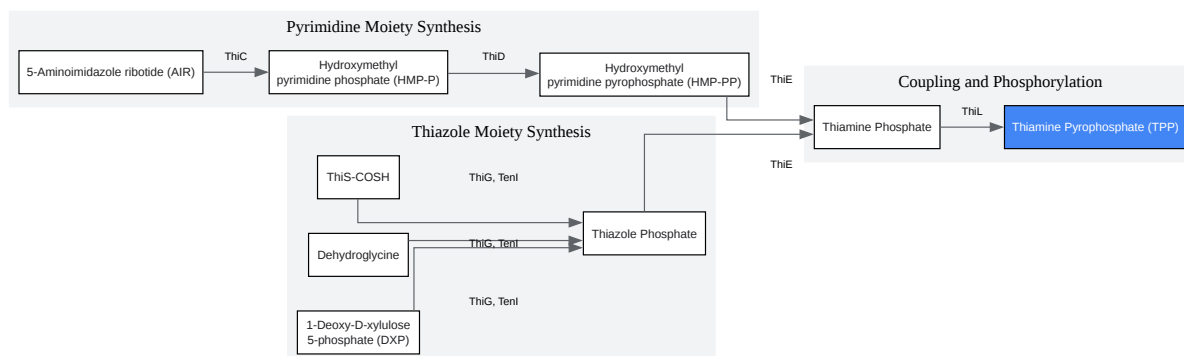
- **UV-Vis Spectroscopy:** Thiamine exhibits characteristic UV absorbance. At a $\text{pH} \leq 5.5$, it shows a single absorbance peak at approximately 245 nm. At a $\text{pH} \geq 7$, this peak splits into two, at around 235 nm and 267 nm, due to the deprotonation of a pyrimidine nitrogen.[\[2\]](#)
- **NMR Spectroscopy:** ^1H NMR spectroscopy is a powerful tool for elucidating the structure of Thiamine and studying its reaction mechanisms. The proton on the C2 position of the thiazolium ring is notably acidic and its exchange can be monitored by ^1H NMR.[\[11\]](#)[\[12\]](#)
- **Mass Spectrometry:** Mass spectrometry, particularly LC-MS/MS, is a highly sensitive and specific method for the quantification of Thiamine and its phosphate derivatives in biological samples and pharmaceutical formulations.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Common parent and daughter ion transitions are used for identification and quantification.[\[13\]](#)[\[16\]](#)[\[17\]](#)

Biological Role and Signaling Pathways

The biologically active form of Thiamine is Thiamine Pyrophosphate (TPP), also known as Thiamine Diphosphate (TDP). TPP is synthesized from Thiamine in the cytosol and is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[\[9\]](#)[\[18\]](#)

Thiamine Pyrophosphate (TPP) Biosynthesis

The biosynthesis of TPP is a multi-step process involving the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled and phosphorylated.[\[19\]](#)[\[20\]](#)[\[21\]](#)

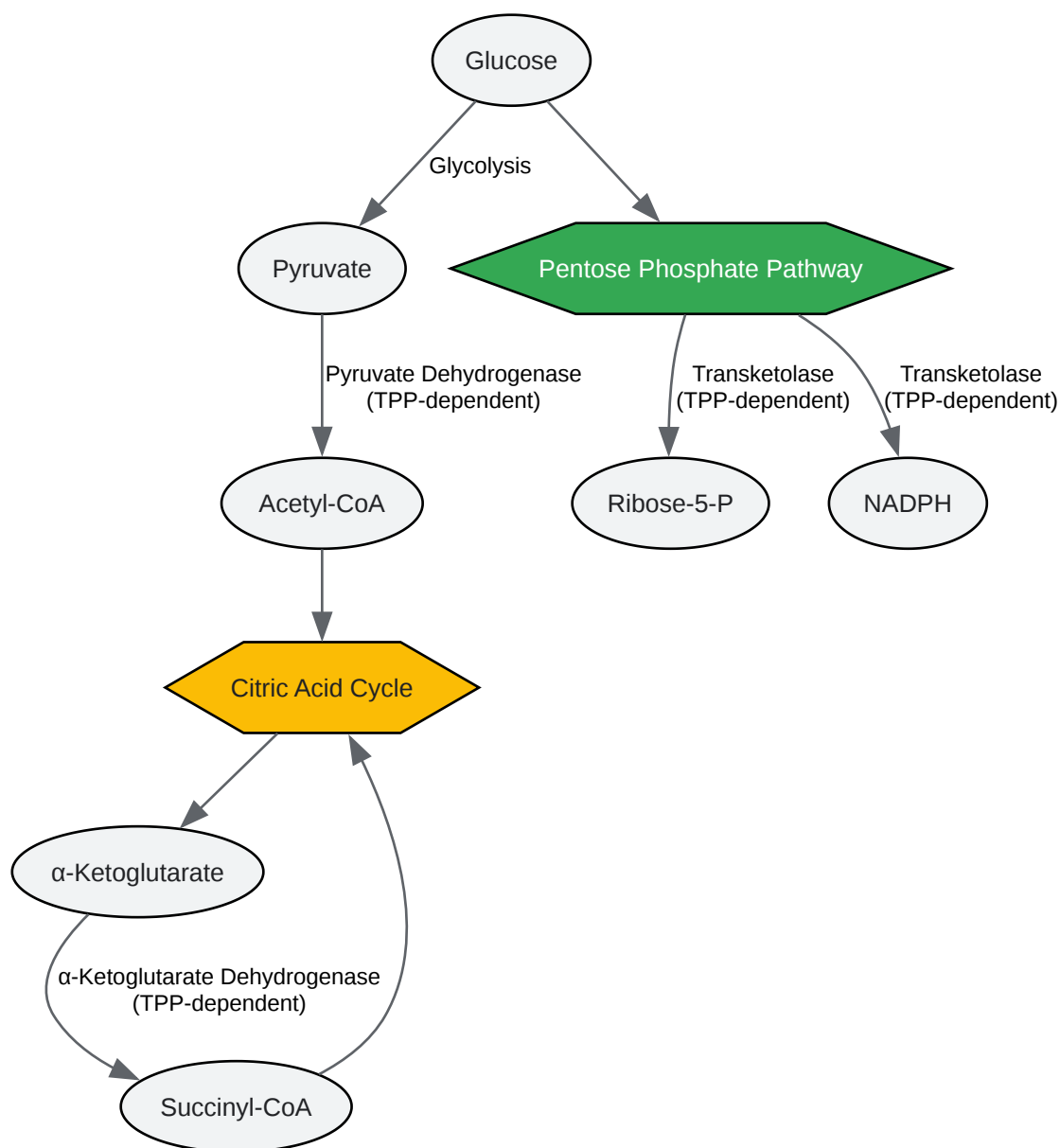


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Caption: Prokaryotic biosynthesis pathway of Thiamine Pyrophosphate (TPP).

Role in Central Metabolism

TPP is a critical cofactor for several dehydrogenase enzyme complexes in central metabolic pathways.[9][22][23]



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Caption: Role of TPP as a cofactor in key metabolic pathways.

Thiamine Transport

Thiamine is transported into cells via specific transporter proteins. In humans, the main transporters are SLC19A2 (ThTr1) and SLC19A3 (ThTr2).[24][25][26][27] Mutations in these transporters can lead to thiamine deficiency disorders.[25][26] The transport is a carrier-mediated process.[28]

Caption: Simplified workflow of Thiamine transport across the cell membrane.

Experimental Protocols

Spectrophotometric Determination of Thiamine in Pharmaceutical Preparations

This method is based on the oxidation of Thiamine to thiochrome, which is a fluorescent compound, or the formation of a colored complex. A simpler method involves the precipitation of sulfur as barium sulfate and its spectrophotometric measurement.[\[29\]](#) Another approach uses a diazotization reaction to form a colored azo dye.[\[30\]](#)

Principle: The sulfur in the thiamine molecule is oxidized to sulfate, which is then precipitated as barium sulfate. The turbidity of the resulting suspension is measured spectrophotometrically.[\[29\]](#)

Apparatus:

- UV-Vis Spectrophotometer
- Calibrated flasks and pipettes
- Whatman No. 1 filter paper

Reagents:

- Deionized water
- Sodium hydroxide solution
- Hydrogen peroxide solution
- Barium chloride solution
- Hydrochloric acid

Procedure (based on Al-Ahmary, 2014):[\[29\]](#)

- **Sample Preparation:** Weigh and powder ten tablets. Dissolve an amount of powder equivalent to 20 mg of thiamine in 100 mL of deionized water. Filter the solution and dilute to 1000 mL with deionized water.
- **Oxidation:** To a suitable aliquot of the sample solution, add 5 mL of sodium hydroxide solution and 5 mL of hydrogen peroxide to oxidize the thiamine and produce sulfate.
- **Precipitation:** Acidify the solution and add barium chloride to precipitate the sulfate as barium sulfate.
- **Measurement:** Measure the absorbance of the suspension at 420 nm against a reagent blank.
- **Quantification:** Determine the concentration of thiamine from a calibration curve prepared with standard thiamine solutions.

Quantification of Thiamine in Biological Fluids by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring thiamine and its phosphate derivatives in samples like whole blood.[\[13\]](#)[\[15\]](#)[\[17\]](#)

Principle: Thiamine and its phosphorylated forms are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. Stable isotope-labeled internal standards are used for accurate quantification.[\[15\]](#)[\[17\]](#)

Apparatus:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column

Reagents:

- Perchloric acid or Trichloroacetic acid for deproteinization

- Ammonium carbonate or similar volatile buffer for the mobile phase
- Methanol
- Thiamine standard solutions
- Deuterium-labeled thiamine internal standard

Procedure (based on PLOS One, 2015 & NVKC, 2017):[\[15\]](#)[\[17\]](#)

- **Sample Preparation:** Mix whole blood with an internal standard solution containing deuterium-labeled thiamine. Deproteinize the sample by adding perchloric or trichloroacetic acid. Centrifuge to pellet the precipitated proteins.
- **Chromatographic Separation:** Inject the supernatant onto a reversed-phase C18 column. Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., methanol).
- **Mass Spectrometric Detection:** Operate the ESI source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for thiamine and its internal standard.
- **Quantification:** Calculate the concentration of thiamine in the sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Conclusion

Thiamine is a vital micronutrient with a well-defined chemical structure and a critical role in cellular metabolism. This guide provides a foundational understanding of its chemical and physical properties, its biological functions, and the experimental methods used for its analysis. The detailed information and protocols presented here are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Thiamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201548#chemical-structure-and-properties-of-thalmine]

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